molecular formula C19H21N3O3S2 B11205943 N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}propanamide

N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}propanamide

Cat. No.: B11205943
M. Wt: 403.5 g/mol
InChI Key: HJYNMPSUWNWNOH-UHFFFAOYSA-N
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Description

N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}propanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a benzenesulfonamide group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the benzothiazole intermediate with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Propanamide Moiety: The final step involves the reaction of the sulfonamide intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the propanamide moiety, resulting in the formation of corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its benzothiazole core, it can be used as a fluorescent probe in biological imaging.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry:

    Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • **N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}benzamide
  • **N-{5-[4-(Propan-2-YL)benzenesulfonamido]-1,3-benzothiazol-2-YL}acetamide

Comparison:

    Structural Differences: The main difference between these compounds lies in the substituent attached to the benzothiazole ring. While the propanamide compound has a propanamide group, the benzamide and acetamide compounds have benzamide and acetamide groups, respectively.

    Chemical Properties: These structural differences can lead to variations in their chemical properties, such as solubility, stability, and reactivity.

    Biological Activity: The biological activity of these compounds may also differ due to variations in their ability to interact with molecular targets. For example, the propanamide compound may exhibit different inhibitory effects on enzymes compared to the benzamide and acetamide compounds.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)sulfonylamino]-1,3-benzothiazol-2-yl]propanamide

InChI

InChI=1S/C19H21N3O3S2/c1-4-18(23)21-19-20-16-11-14(7-10-17(16)26-19)22-27(24,25)15-8-5-13(6-9-15)12(2)3/h5-12,22H,4H2,1-3H3,(H,20,21,23)

InChI Key

HJYNMPSUWNWNOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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